molecular formula C6H4F2N4O B2528502 5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 1018125-45-5

5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No. B2528502
M. Wt: 186.122
InChI Key: RLKMNQGQPSTGAH-UHFFFAOYSA-N
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Description

“5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” is a synthetic compound with the molecular formula C6H4F2N4O . It has an average mass of 186.119 Da and a monoisotopic mass of 186.035324 Da .


Synthesis Analysis

The synthesis of triazolopyrimidines, including “5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol”, often involves a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .


Molecular Structure Analysis

The molecular structure of “5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” can be represented as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Triazolopyrimidines, including “5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol”, have been found to exhibit remarkable biological activities in a variety of domains, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Future Directions

Triazolopyrimidines, including “5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol”, have aroused the interest of researchers due to their significant biological activities . The development of the chemistry and application of triazolopyrimidines has continued and even accelerated over the decades . Future research may focus on further exploring the biological activities of these compounds and developing new synthetic methods.

properties

IUPAC Name

5-(difluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N4O/c7-5(8)3-1-4(13)12-6(11-3)9-2-10-12/h1-2,5H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKMNQGQPSTGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N=CNN2C1=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

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